

Computational Modeling of 1,6-Diamino-3,4-dihydroxyhexane: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Diamino-3,4-dihydroxyhexane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diamino-3,4-dihydroxyhexane is a molecule of significant interest in medicinal chemistry and materials science due to its array of functional groups and stereoisomeric possibilities. This technical guide provides a comprehensive overview of the computational modeling of its structure. It details theoretical approaches for conformational analysis and the prediction of spectroscopic properties, alongside relevant experimental protocols for structural validation. This document is intended to serve as a practical resource for researchers engaged in the molecular modeling and characterization of this and similar polyfunctionalized alkanes.

Introduction

1,6-Diamino-3,4-dihydroxyhexane is a six-carbon aliphatic chain functionalized with two primary amine groups at the terminal positions (1 and 6) and two hydroxyl groups at the central positions (3 and 4). Its chemical formula is $C_6H_{16}N_2O_2$ and it has a molecular weight of approximately 148.20 g/mol. [1] The presence of two chiral centers at the C3 and C4 positions gives rise to stereoisomers, which can significantly influence the molecule's biological activity and chemical reactivity. Understanding the three-dimensional structure and conformational landscape of these isomers is crucial for applications in drug design and polymer chemistry.

Computational modeling offers a powerful avenue to explore the structural and energetic properties of **1,6-Diamino-3,4-dihydroxyhexane** at an atomic level. This guide outlines the

key computational and experimental methodologies for a thorough structural investigation.

Molecular Structure and Physicochemical Properties

The fundamental properties of **1,6-Diamino-3,4-dihydroxyhexane** are summarized in Table 1. These values, some of which are computationally predicted, provide a foundational dataset for further modeling and experimental work.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₆ N ₂ O ₂	[1]
Molecular Weight	148.20 g/mol	[1]
CAS Number	125078-78-6	[1]
Topological Polar Surface Area	92.5 Å ²	
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	5	
Undefined Atom Stereocenter Count	2	

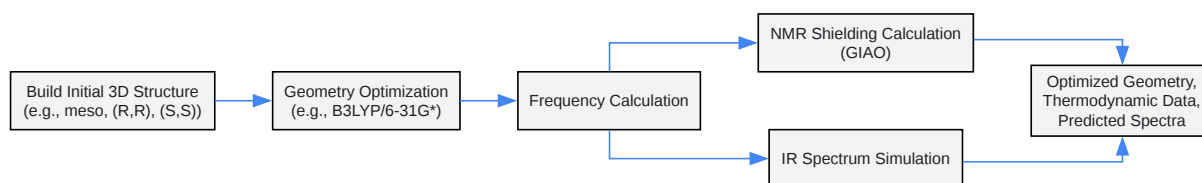
Computational Modeling Methodologies

A multi-faceted computational approach is recommended to fully characterize the structure and dynamics of **1,6-Diamino-3,4-dihydroxyhexane**. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) is a robust method for obtaining accurate electronic structure information, optimizing molecular geometries, and predicting spectroscopic properties.

Workflow for QM Calculations:



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Figure 1: Quantum mechanics workflow for structural and spectroscopic analysis.

- **Structure Preparation:** Generate the initial 3D coordinates for the desired stereoisomer (e.g., meso, (R,R), or (S,S)) of **1,6-Diamino-3,4-dihydroxyhexane** using molecular building software.
- **Geometry Optimization:** Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G* basis set.[2][3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- **Frequency Analysis:** Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.[5] The calculated frequencies can be used to simulate the infrared (IR) spectrum.
- **NMR Chemical Shift Prediction:** Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry to calculate the isotropic shielding constants for ^1H and ^{13}C nuclei. These can then be converted to chemical shifts for comparison with experimental data.

Illustrative Optimized Geometric Parameters (DFT B3LYP/6-31G*):

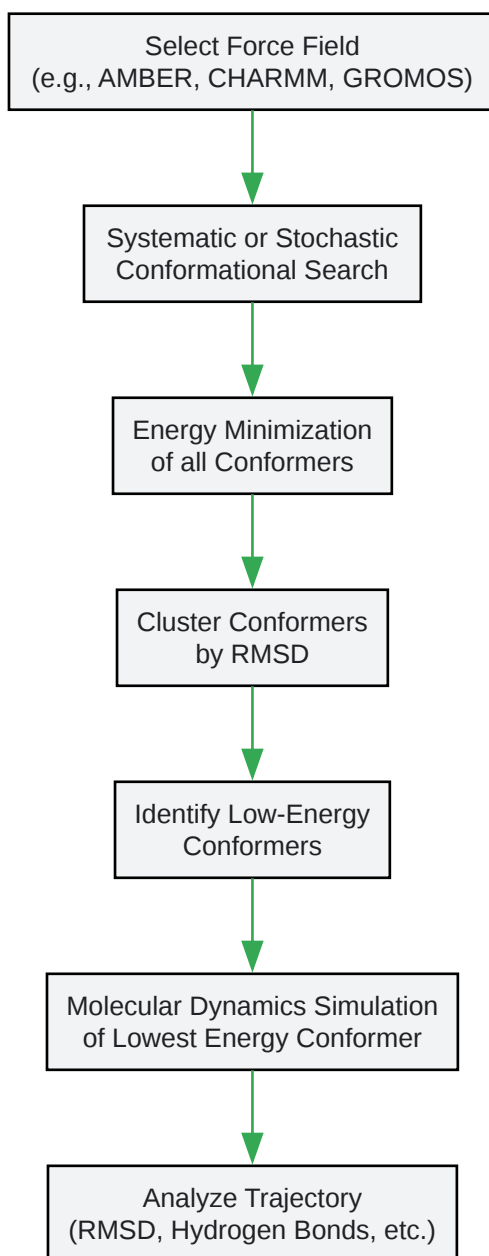
The following table presents a hypothetical set of key bond lengths and angles for a meso-isomer of **1,6-Diamino-3,4-dihydroxyhexane**, as would be obtained from a DFT calculation.

Parameter	Value (Illustrative)
C1-N Bond Length	1.47 Å
C3-O Bond Length	1.43 Å
C3-C4 Bond Length	1.54 Å
C1-C2-C3 Bond Angle	112.5°
C2-C3-C4 Bond Angle	110.8°
H-O-C3 Bond Angle	108.9°
N-C1-C2-C3 Dihedral	-175.0°
O-C3-C4-O Dihedral	65.0°

Molecular Mechanics (MM) and Conformational Analysis

Due to the presence of five rotatable bonds, **1,6-Diamino-3,4-dihydroxyhexane** can adopt a multitude of conformations. Molecular mechanics force fields are well-suited for exploring the conformational energy landscape of such flexible molecules.

Workflow for Conformational Analysis:



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